molecular formula C9H9NO2 B1346029 2,3-Dimethoxybenzonitrile CAS No. 5653-62-3

2,3-Dimethoxybenzonitrile

Cat. No.: B1346029
CAS No.: 5653-62-3
M. Wt: 163.17 g/mol
InChI Key: LBXGBNHUNHWYRM-UHFFFAOYSA-N
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Description

2,3-Dimethoxybenzonitrile is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is also known as o-Veratronitrile. This compound is characterized by the presence of two methoxy groups attached to a benzene ring along with a nitrile group.

Preparation Methods

2,3-Dimethoxybenzonitrile can be synthesized through various methods. One common synthetic route involves the reaction of veratraldoxime with acetic anhydride. In this method, veratraldoxime is combined with acetic anhydride in a round-bottomed flask equipped with a ground-glass air condenser. The mixture is cautiously heated, leading to a vigorous reaction. After the reaction subsides, the solution is gently refluxed for 2 hours and then carefully poured into cold water. The nitrile separates as small, almost colorless crystals, which are collected by filtration and dried in air .

Chemical Reactions Analysis

2,3-Dimethoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include Grignard reagents, reducing agents like LiAlH4, and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dimethoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity and stability. The pathways involved depend on the specific context of its use, such as in enzymatic reactions or chemical synthesis .

Comparison with Similar Compounds

2,3-Dimethoxybenzonitrile can be compared with other similar compounds, such as:

    3,4-Dimethoxybenzonitrile: Similar structure but with methoxy groups at different positions.

    2,4-Dimethoxybenzonitrile: Another isomer with different methoxy group positions.

    2,3-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications .

Biological Activity

2,3-Dimethoxybenzonitrile (C9H9NO2) is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by the presence of two methoxy groups (-OCH3) and a nitrile group (-CN) attached to a benzene ring. Its molecular structure can be represented as follows:

C9H9NO2\text{C}_9\text{H}_9\text{N}\text{O}_2

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit notable antitumor properties. In particular, research has demonstrated that certain substituted benzo[i]phenanthridines, which include this compound as a precursor, show significant topoisomerase I (TOP1) targeting activity. This activity is crucial for the development of anticancer agents as it interferes with DNA replication and transcription processes.

Table 1: TOP1-Targeting Activity of this compound Derivatives

CompoundIC50 (µM)Cell Line Tested
12-Carboxamide 150.025RPMI8402
12-(2-Aminoethyl) Derivative 110.17P388
12-(N,N-Dimethylamino) Derivative 120.4CPT-K5

These compounds exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting that modifications to the structure can enhance biological activity .

Antioxidant Activity

The antioxidant potential of compounds related to this compound has also been explored. Antioxidants play a vital role in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity was evaluated using DPPH and ABTS assays, revealing that certain derivatives exhibit significant free radical scavenging capabilities.

Table 2: Antioxidant Activity of Related Compounds

CompoundIC50 (µg/mL)Assay Method
Compound A66.14DPPH
Compound B235.37ABTS

These findings indicate the potential for developing antioxidant therapies based on the structure of this compound .

The biological effects attributed to this compound are primarily due to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The compound's structural features facilitate binding to DNA and enzymes like topoisomerases, leading to inhibition of cancer cell growth through mechanisms such as:

  • DNA Intercalation : Enhancing the compound's ability to inhibit cell growth by stabilizing TOP1–DNA cleavable complexes.
  • Reactive Oxygen Species (ROS) Generation : Contributing to oxidative stress that can induce apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various derivatives on human lung cancer cell lines (A-549) and breast cancer cell lines (MCF-7). The results indicated that specific modifications to the methoxy and nitrile groups significantly increased cytotoxicity compared to unmodified compounds .
  • In Vivo Studies : Animal models have been employed to evaluate the efficacy of selected derivatives in reducing tumor size and improving survival rates in xenograft models. These studies are essential for understanding the therapeutic potential before clinical trials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-Dimethoxybenzonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution or cyanation of pre-functionalized aromatic precursors. For example, a two-step approach involves methoxylation of 2,3-dihydroxybenzonitrile using methylating agents like dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃). Reaction optimization includes:

  • Temperature : 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve methoxylation efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. How is the molecular structure of this compound determined using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a saturated solution in ethanol/water (1:1) yields suitable crystals.
  • Data Collection : Using a MoKα radiation source (λ = 0.71073 Å) at 100 K, with ω-scans for 3225 reflections.
  • Refinement : SHELXL-97 refines structures to R-factor <0.05. The crystal system (monoclinic, space group P2₁/n) and bond angles (e.g., C–O–C ≈ 117°) confirm methoxy group orientation .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Protocols : Immediate rinsing with water for 15 minutes upon exposure; monitor for cyanide toxicity symptoms (e.g., dizziness) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data of this compound derivatives across studies?

  • Methodological Answer : Conduct a meta-analysis using statistical tools to quantify heterogeneity:

  • Heterogeneity Metrics : Calculate (proportion of total variability due to heterogeneity) and H (ratio of observed to expected variance). For example, >50% indicates significant variability.
  • Subgroup Analysis : Stratify data by experimental variables (e.g., cell lines, assay protocols) to identify confounding factors.
  • Sensitivity Testing : Exclude outlier studies (e.g., those with high risk of bias) to assess robustness .

Q. What methodological approaches are used to evaluate the antimicrobial potential of this compound analogs?

  • Methodological Answer :

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) using broth microdilution (CLSI guidelines).
  • Mechanistic Studies : Fluorescence microscopy with propidium iodide to assess membrane disruption.
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity for bacterial target proteins (e.g., DNA gyrase) .

Q. How do solvent polarity and reaction temperature influence the regioselectivity in nitrile-containing aromatic ether synthesis?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring para-substitution in nitrile groups. Non-polar solvents (e.g., toluene) may shift selectivity to ortho positions due to steric effects.
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., demethylation) in methoxylation steps.
  • Kinetic Profiling : Use in-situ FTIR or HPLC to monitor intermediate formation and optimize time-temperature regimes .

Properties

IUPAC Name

2,3-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXGBNHUNHWYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205089
Record name Benzonitrile, 2,3-dimethoxy-
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Molecular Weight

163.17 g/mol
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CAS No.

5653-62-3
Record name 2,3-Dimethoxybenzonitrile
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Record name 2,3-Dimethoxybenzonitrile
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Record name Benzonitrile, 2,3-dimethoxy-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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